molecular formula C14H18ClN3O5 B2986688 Ethyl 2-({[2-(4-chloro-2-methylphenoxy)acetohydrazido]carbonyl}amino)acetate CAS No. 863416-51-7

Ethyl 2-({[2-(4-chloro-2-methylphenoxy)acetohydrazido]carbonyl}amino)acetate

Cat. No.: B2986688
CAS No.: 863416-51-7
M. Wt: 343.76
InChI Key: KSHIYSGDRPTMSC-UHFFFAOYSA-N
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Description

Ethyl 2-({[2-(4-chloro-2-methylphenoxy)acetohydrazido]carbonyl}amino)acetate is a complex organic compound. It contains a total of 41 atoms, including 18 Hydrogen atoms, 14 Carbon atoms, 3 Nitrogen atoms, 5 Oxygen atoms, and 1 Chlorine atom . The compound also contains 41 bonds, including 23 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 urea (-thio) derivative, 1 N hydrazine, and 1 aromatic ether .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a six-membered aromatic ring, an ester group, a urea derivative, a hydrazine group, and an aromatic ether . The molecule also has several rotatable bonds, which could affect its conformation and interactions with other molecules .

Scientific Research Applications

Diuretic and Saluretic Activities

A study highlighted the synthesis and evaluation of a series of Mannich bases and aminomethyl derivatives of ethyl [2,3-dichloro-4-(4-hydroxybenzoyl)phenoxy]acetate, showcasing their saluretic and diuretic activities. This research aimed to understand the effects of nitrogen and aromatic nuclear substitution on these activities, finding potent diuretic properties in certain derivatives, which can be useful in medical applications requiring the modulation of body fluids (Lee et al., 1984).

Antimicrobial Activities

Another study explored the synthesis of novel imines and thiazolidinones derived from 2-(4-Chloro-3-methylphenoxy)acetohydrazide, evaluating their antimicrobial efficacy. The research demonstrated the potential of these compounds in combating bacterial and fungal pathogens, indicating their significance in developing new antimicrobial agents (Fuloria et al., 2009).

Analgesic and Anti-inflammatory Activities

The synthesis and evaluation of 1,3,4-oxadiazole derivatives for their analgesic and anti-inflammatory activities were detailed in another study. These derivatives were synthesized using a precursor related to ethyl 2-(4-chloro-3-methylphenoxy) acetate, showing significant potential in treating pain and inflammation, making them valuable for pharmaceutical development (Dewangan et al., 2015).

Antimicrobial Agents from Mannich Base

A study on the synthesis of formazans from a Mannich base related to 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents revealed moderate activity against pathogenic bacterial and fungal strains. This research highlights the role of such derivatives in developing new antimicrobial strategies (Sah et al., 2014).

Synthesis of Triorganotin(IV) Complexes

Research into the synthesis and characterization of triorganotin(IV) complexes of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid provided insights into their polymeric structures and potential applications in materials science or catalysis, showing the versatility of ethyl 2-({[2-(4-chloro-2-methylphenoxy)acetohydrazido]carbonyl}amino)acetate derivatives (Baul et al., 2002).

Mechanism of Action

The mechanism of action of Ethyl 2-({[2-(4-chloro-2-methylphenoxy)acetohydrazido]carbonyl}amino)acetate is not specified in the current search results. The compound’s biological activity, if any, would depend on its interactions with biological targets, which in turn would be influenced by its molecular structure .

Safety and Hazards

The safety data and potential hazards associated with Ethyl 2-({[2-(4-chloro-2-methylphenoxy)acetohydrazido]carbonyl}amino)acetate are not provided in the current search results. For accurate safety and hazard information, it is recommended to refer to the compound’s Safety Data Sheet .

Future Directions

The future directions for research and applications of Ethyl 2-({[2-(4-chloro-2-methylphenoxy)acetohydrazido]carbonyl}amino)acetate are not specified in the current search results. Given the compound’s complex structure and potential reactivity, it could be of interest in various areas of organic chemistry and possibly in the development of new materials or pharmaceuticals .

Properties

IUPAC Name

ethyl 2-[[[2-(4-chloro-2-methylphenoxy)acetyl]amino]carbamoylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O5/c1-3-22-13(20)7-16-14(21)18-17-12(19)8-23-11-5-4-10(15)6-9(11)2/h4-6H,3,7-8H2,1-2H3,(H,17,19)(H2,16,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHIYSGDRPTMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)NNC(=O)COC1=C(C=C(C=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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